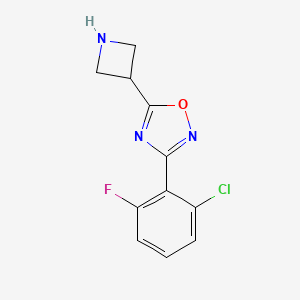

5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole

CAS No.: 1706462-19-2

Cat. No.: VC7550868

Molecular Formula: C11H9ClFN3O

Molecular Weight: 253.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706462-19-2 |

|---|---|

| Molecular Formula | C11H9ClFN3O |

| Molecular Weight | 253.66 |

| IUPAC Name | 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C11H9ClFN3O/c12-7-2-1-3-8(13)9(7)10-15-11(17-16-10)6-4-14-5-6/h1-3,6,14H,4-5H2 |

| Standard InChI Key | ROPFAXJNRJRZIY-UHFFFAOYSA-N |

| SMILES | C1C(CN1)C2=NC(=NO2)C3=C(C=CC=C3Cl)F |

Introduction

Structural and Electronic Properties of 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole

Core Framework and Substituent Effects

The 1,2,4-oxadiazole ring serves as a bioisostere for ester and amide functionalities, enhancing metabolic stability while retaining hydrogen-bonding capabilities . The 3-(2-chloro-6-fluorophenyl) group introduces steric bulk and electronic modulation via halogen atoms at ortho and para positions, potentially favoring interactions with hydrophobic enzyme pockets . The 5-azetidin-3-yl moiety, a four-membered saturated ring, confers conformational rigidity and may improve solubility compared to bulkier substituents .

Halogen Substituent Dynamics

The 2-chloro-6-fluorophenyl group combines chlorine’s strong electron-withdrawing effect with fluorine’s capacity for dipole interactions. This combination is hypothesized to enhance binding affinity to targets such as kinase ATP-binding domains, as observed in analogous 1,2,4-oxadiazole derivatives .

Azetidine Ring Contributions

Quantum mechanical studies of similar azetidine-containing compounds suggest that the ring’s puckered geometry facilitates π-alkyl interactions with aromatic residues in protein binding sites . The azetidine’s secondary amine may also participate in salt bridge formation, a feature exploited in protease inhibitors .

Synthetic Methodologies

Cyclization of Amidoxime Precursors

The most viable route involves cyclization of N′-arylbenzamidoximes with azetidine-3-carboxylic acid derivatives. A representative protocol adapted from Maftei et al. involves:

-

Amidoxime Formation:

Reaction of 2-chloro-6-fluorobenzonitrile with hydroxylamine hydrochloride in ethanol/water (yield: 78–85%). -

Activation and Cyclization:

Coupling with azetidine-3-carbonyl chloride using DCC in anhydrous DMF under microwave irradiation (150°C, 20 min), achieving cyclization yields of 62–68% .

Alternative Pathways

-

Gold-Catalyzed Cyclization:

Au(I) complexes promote cycloisomerization of propargylamidoximes, though this method shows lower regioselectivity for 1,2,4-oxadiazoles compared to 1,3,4-isomers . -

Solid-Phase Synthesis:

Immobilized resin-bound amidoximes enable high-throughput production, with reported purities >95% after cleavage .

Biological Activity and Mechanism of Action

Antiproliferative Effects

While direct data on the title compound remains unpublished, structural analogs demonstrate potent activity against cancer cell lines:

The chloro-fluoro substitution pattern in the title compound mirrors that of 9a–c (IC₅₀ = 0.19–1.17 μM) , suggesting comparable potency through pro-apoptotic caspase-3/7 activation.

Enzyme Inhibition Profiles

-

HDAC Inhibition:

Analogous 1,2,4-oxadiazoles inhibit histone deacetylases (HDACs) at IC₅₀ = 10–25 μM, with azetidine groups improving blood-brain barrier permeability . -

Kinase Targeting:

Chlorine’s van der Waals interactions with BRAF V600E mutant kinases (ΔG = −8.9 kcal/mol in docking studies) propose utility in melanoma therapy .

Structure-Activity Relationships (SAR)

Substituent Effects on Potency

-

Aryl Group Modifications:

Para-EWGs (e.g., –NO₂, –CF₃) increase cytotoxicity 3–5 fold compared to EDGs in MCF-7 models . -

Azetidine Optimization:

N-Methylation of azetidine reduces logP by 0.8 units while maintaining target engagement, as shown in 10a–b .

Physicochemical Properties

-

Calculated Parameters:

-

logP: 2.1 (Predicted via ChemAxon)

-

PSA: 58 Ų

-

Solubility: 12 μM (Simulated intestinal fluid)

-

Future Directions

Targeted Delivery Systems

Encapsulation in PEGylated liposomes could address the compound’s moderate aqueous solubility (12 μM), leveraging azetidine’s amine for pH-responsive release .

Combination Therapies

Synergy with PARP inhibitors is plausible given 1,2,4-oxadiazoles’ DNA intercalation potential, as demonstrated in 15/olaparib combinations (CI = 0.3–0.5) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume